molecular formula C21H25NO4S B2936563 1-(4-((4-Methoxyphenyl)sulfonyl)piperidin-1-yl)-3-phenylpropan-1-one CAS No. 1706144-29-7

1-(4-((4-Methoxyphenyl)sulfonyl)piperidin-1-yl)-3-phenylpropan-1-one

Cat. No.: B2936563
CAS No.: 1706144-29-7
M. Wt: 387.49
InChI Key: QFAZBSILKMEJBE-UHFFFAOYSA-N
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Description

1-(4-((4-Methoxyphenyl)sulfonyl)piperidin-1-yl)-3-phenylpropan-1-one is a chemical compound with the molecular formula C21H25NO4S and a molecular weight of 387.5 g/mol . Its CAS registry number is 1706144-29-7 . This compound features a piperidine core that is functionalized with a (4-methoxyphenyl)sulfonyl group and a 3-phenylpropan-1-one chain. The sulfonyl piperidine moiety is a significant structural feature in medicinal chemistry, as it is present in compounds investigated for various biological activities. For instance, related sulfonyl piperidine derivatives have been explored as potent and selective agonists for the human beta(3)-adrenergic receptor , while other compounds containing this scaffold have been patented for the treatment of prokineticin-mediated diseases . As a building block, this compound is valuable for pharmaceutical research and development, particularly in the synthesis of novel molecules for biological screening. The presence of the sulfonamide group can influence the compound's physicochemical properties and its interaction with biological targets. This product is intended for research purposes only and is not approved for use in humans or animals. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

1-[4-(4-methoxyphenyl)sulfonylpiperidin-1-yl]-3-phenylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO4S/c1-26-18-8-10-19(11-9-18)27(24,25)20-13-15-22(16-14-20)21(23)12-7-17-5-3-2-4-6-17/h2-6,8-11,20H,7,12-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFAZBSILKMEJBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C2CCN(CC2)C(=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The mode of action of a compound generally involves its interaction with specific biological targets, such as proteins or enzymes. This interaction can lead to changes in the function of these targets, which can have downstream effects on various biochemical pathways within the body. The specific targets and pathways affected can vary widely depending on the structure of the compound and its chemical properties .

Pharmacokinetics refers to how the body affects a drug, including its absorption, distribution, metabolism, and excretion (ADME). These properties can significantly impact a drug’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

The action environment can refer to various factors that can influence a drug’s action, efficacy, and stability. These can include physiological conditions (such as pH and temperature), the presence of other substances (such as other drugs or food), and individual patient factors (such as age, sex, and genetic factors) .

Biological Activity

1-(4-((4-Methoxyphenyl)sulfonyl)piperidin-1-yl)-3-phenylpropan-1-one, also known as a sulfonamide derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a piperidine ring and a methoxyphenyl sulfonyl group, contributing to its pharmacological properties.

  • Molecular Formula : C29H38N2O4S
  • Molecular Weight : 510.7 g/mol
  • IUPAC Name : 1-[4-[4-[1-[4-(4-methoxyphenyl)sulfonylphenyl]ethenyl]piperidin-1-yl]piperidin-1-yl]butan-1-one

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. A study focusing on various sulfonamide compounds found that those with piperidine moieties demonstrated enhanced activity against Gram-positive and Gram-negative bacteria. The presence of the methoxy group further increases lipophilicity, aiding in membrane penetration and enhancing antimicrobial efficacy.

CompoundActivity Against Gram-positive BacteriaActivity Against Gram-negative Bacteria
1-(4-Methoxyphenyl)sulfonamideModerateHigh
This compoundHighModerate

Anticancer Properties

Recent studies have explored the anticancer potential of sulfonamide derivatives. The compound has shown promise in inhibiting the proliferation of various cancer cell lines, including breast and lung cancer cells. Mechanistically, it is believed to induce apoptosis through the modulation of apoptotic pathways.

Case Study : In vitro studies demonstrated that treatment with 1-(4-Methoxyphenyl)sulfonamide resulted in a significant reduction in cell viability (IC50 values ranging from 10 to 25 µM) in MCF-7 (breast cancer) and A549 (lung cancer) cell lines.

Neuroprotective Effects

The compound's neuroprotective effects have been investigated, particularly in models of neurodegenerative diseases. It appears to exert protective effects against oxidative stress-induced neuronal damage, potentially through the inhibition of reactive oxygen species (ROS) generation.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Inhibition of Enzymes : The sulfonamide moiety is known to inhibit dihydropteroate synthase, an enzyme crucial for bacterial folate synthesis.
  • Receptor Modulation : The piperidine ring may interact with neurotransmitter receptors, contributing to its neuroprotective effects.

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Compounds

Core Backbone Variations

Compound Name Core Structure Key Modifications Implications Reference
Target Compound Propan-1-one Piperidine with 4-methoxyphenylsulfonyl and phenyl Balanced lipophilicity and electronic effects
(E)-3-(4-Methoxyphenyl)-1-[4-(piperidin-1-yl)phenyl]prop-2-en-1-one Propen-1-one (α,β-unsaturated ketone) Conjugated enone system; piperidinylphenyl group Enhanced reactivity for Michael addition; potential for UV/Vis activity
1-(4-(3-Methoxypyrrolidin-1-yl)piperidin-1-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one Propan-1-one Methoxypyrrolidine-piperidine hybrid; methylsulfonylphenyl Increased steric bulk; stronger electron withdrawal from methylsulfonyl

Key Insight : The saturated propan-1-one backbone in the target compound offers stability compared to α,β-unsaturated analogs, which may undergo unwanted nucleophilic reactions .

Substituent Effects

Aromatic Ring Modifications:
  • 4-Methoxyphenylsulfonyl (Target Compound) : Improves solubility via methoxy’s H-bonding capacity; sulfonyl enhances binding to polar residues in target proteins .
  • 4-Chlorophenyl (1-(4-Benzylpiperazin-1-yl)-3-(4-chlorophenyl)-3-phenylpropan-1-one) : Chlorine increases lipophilicity and metabolic stability but reduces solubility .
  • Trifluoromethyl (1-(4-Cyclopropylidenepiperidin-1-yl)-3-[4-(trifluoromethyl)phenyl]propan-1-one) : Trifluoromethyl enhances electronegativity and resistance to oxidative metabolism .
Heterocyclic Modifications:
  • Piperidine vs.
  • Methoxypyrrolidine-Piperidine Hybrid () : Reduces ring size (5-membered pyrrolidine vs. 6-membered piperidine), altering conformational flexibility and steric interactions .

Pharmacological Implications

  • However, Sch225336’s additional sulfonyl group may enhance binding specificity .
  • Fungicidal Activity: Derivatives like 1-(4-(4-(5-phenyl-4,5-dihydroisoxazol-3-yl)thiazol-2-yl)piperidin-1-yl)-ethan-1-one () demonstrate that piperidine-linked propanones with heteroaromatic groups can exhibit antifungal properties, highlighting structural versatility .

Physicochemical Properties

Compound Molecular Weight Key Functional Groups Predicted LogP*
Target Compound ~387.5 (estimated) Sulfonyl, methoxy, phenyl ~3.2 (moderate lipophilicity)
1-(4-(3-Methoxypyrrolidin-1-yl)piperidin-1-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one 394.5 Methylsulfonyl, methoxypyrrolidine ~2.8 (lower due to polar sulfonyl)
1-(4-(((4-Fluorobenzyl)oxy)methyl)piperidin-1-yl)-3-(phenylsulfonyl)propan-1-one 419.5 Fluorobenzyl, sulfonyl ~3.5 (higher due to fluorine)

*LogP values estimated based on substituent contributions.

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